molecular formula C13H6Cl3NO3 B5197444 Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)- CAS No. 113456-95-4

Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)-

Cat. No.: B5197444
CAS No.: 113456-95-4
M. Wt: 330.5 g/mol
InChI Key: YKXYUXFCGFBVKX-UHFFFAOYSA-N
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Description

Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)- is an organic compound with the molecular formula C13H7Cl3NO3 It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)- typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 3,4-dichloroaniline in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)- can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. The final product is purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of (2-amino-5-nitrophenyl)(3,4-dichlorophenyl)methanone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives such as nitroso or nitro compounds.

Scientific Research Applications

Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of chlorine and nitro groups enhances its reactivity and ability to form strong interactions with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)-: Similar structure but with an amino group instead of a nitro group.

    Methanone, (2-chloro-5-nitrophenyl)(2-chlorophenyl)-: Similar structure but with different substitution patterns on the phenyl rings.

Uniqueness

Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)-(3,4-dichlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl3NO3/c14-10-4-2-8(17(19)20)6-9(10)13(18)7-1-3-11(15)12(16)5-7/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXYUXFCGFBVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367791
Record name Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113456-95-4
Record name (2-Chloro-5-nitrophenyl)(3,4-dichlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113456-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (2-chloro-5-nitrophenyl)(3,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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